molecular formula C10H10N2O4 B7878602 3-(2,5-dimethoxyphenyl)-2H-1,2,4-oxadiazol-5-one

3-(2,5-dimethoxyphenyl)-2H-1,2,4-oxadiazol-5-one

Cat. No.: B7878602
M. Wt: 222.20 g/mol
InChI Key: WEDDSTOPJKWGRO-UHFFFAOYSA-N
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Description

3-(2,5-Dimethoxyphenyl)-2H-1,2,4-oxadiazol-5-one is a heterocyclic compound characterized by the presence of an oxadiazole ring fused with a dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-dimethoxyphenyl)-2H-1,2,4-oxadiazol-5-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2,5-dimethoxybenzohydrazide with cyanogen bromide in the presence of a base, leading to the formation of the oxadiazole ring .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

3-(2,5-Dimethoxyphenyl)-2H-1,2,4-oxadiazol-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents, nitrating agents, and other electrophiles or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce amines.

Scientific Research Applications

3-(2,5-Dimethoxyphenyl)-2H-1,2,4-oxadiazol-5-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 3-(2,5-dimethoxyphenyl)-2H-1,2,4-oxadiazol-5-one exerts its effects involves interaction with specific molecular targets. The compound may interact with enzymes or receptors, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2,5-Dimethoxyphenyl)-2H-1,2,4-oxadiazol-5-one is unique due to its oxadiazole ring, which imparts distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable compound for various research applications.

Properties

IUPAC Name

3-(2,5-dimethoxyphenyl)-2H-1,2,4-oxadiazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O4/c1-14-6-3-4-8(15-2)7(5-6)9-11-10(13)16-12-9/h3-5H,1-2H3,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEDDSTOPJKWGRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2=NC(=O)ON2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)OC)C2=NC(=O)ON2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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